molecular formula C10H10N2OS B7853064 2-[(Dimethylamino)methylene]-3-oxo-3-(2-thienyl)propanenitrile

2-[(Dimethylamino)methylene]-3-oxo-3-(2-thienyl)propanenitrile

Cat. No.: B7853064
M. Wt: 206.27 g/mol
InChI Key: JQZFGDHPUCKBHT-UHFFFAOYSA-N
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Description

Alpha-[(Dimethylamino)methylene]-beta-oxo-2-thiophenepropanenitrile: is a chemical compound that belongs to the class of enaminones Enaminones are compounds that contain both an enamine and a ketone functional group This particular compound is known for its unique structure, which includes a thiophene ring, a nitrile group, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Dimethylamino)methylene]-3-oxo-3-(2-thienyl)propanenitrile typically involves the reaction of a thiophene derivative with a dimethylamino compound under specific conditions. One common method involves the condensation of a thiophene-2-carbaldehyde with dimethylformamide dimethyl acetal (DMFDMA) in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the removal of by-products and purification steps such as recrystallization or chromatography are crucial in industrial settings to obtain high-quality compounds.

Chemical Reactions Analysis

Types of Reactions: Alpha-[(Dimethylamino)methylene]-beta-oxo-2-thiophenepropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like hydroxylamine or hydrazine in ethanol.

Major Products:

    Oxidation: Oxo derivatives of the thiophene ring.

    Reduction: Amine derivatives.

    Substitution: Substituted nitrile derivatives.

Scientific Research Applications

Alpha-[(Dimethylamino)methylene]-beta-oxo-2-thiophenepropanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)methylene]-3-oxo-3-(2-thienyl)propanenitrile involves its interaction with various molecular targets. The compound’s enaminone structure allows it to participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in organic synthesis. Its biological activity is attributed to its ability to interact with enzymes and proteins, potentially inhibiting their function or altering their activity.

Comparison with Similar Compounds

    Alpha-[(Dimethylamino)methylene]-beta-oxo-2-furanpropanenitrile: Similar structure but with a furan ring instead of a thiophene ring.

    Alpha-[(Dimethylamino)methylene]-beta-oxo-2-pyrrolepropanenitrile: Contains a pyrrole ring instead of a thiophene ring.

Uniqueness: Alpha-[(Dimethylamino)methylene]-beta-oxo-2-thiophenepropanenitrile is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in the synthesis of thiophene-based heterocycles and materials.

Properties

IUPAC Name

3-(dimethylamino)-2-(thiophene-2-carbonyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-12(2)7-8(6-11)10(13)9-4-3-5-14-9/h3-5,7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZFGDHPUCKBHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201186265
Record name α-[(Dimethylamino)methylene]-β-oxo-2-thiophenepropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201186265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52200-22-3
Record name α-[(Dimethylamino)methylene]-β-oxo-2-thiophenepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52200-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-[(Dimethylamino)methylene]-β-oxo-2-thiophenepropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201186265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of Compound 4 (13.0 g, 86 mmol) and dimethylformamide dimethyl acetal (22.4 g, 188 mmol) was refluxed under nitrogen for 3 hrs. Solid precipitated from the reaction mixture. The reaction mixture was cooled, diluted with dichloromethane and ether (1:10, 200 mL). The solid was collected by filtration, triturated with a solution of dichloromethane and ether (1:20, 100 mL). Compound 5 was obtained as an orange solid (13.5 g, 65.4 mmol, 76%). GC/MS, m/z=206 at tR=13.39 min (100%). LC/MS, [M+H]′=207.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
22.4 g
Type
reactant
Reaction Step One
Name
Yield
76%

Synthesis routes and methods II

Procedure details

A mixture of 5-(2-thienyl)isoxazole (4.3 kg) and dimethylformamide dimethylacetal (6.1 kg; Lancaster) in toluene (12 L; Barton) is heated at reflux. As methanol forms it is removed by distillation. Solid forms from the reaction mixture. The reaction mixture is cooled and diluted with methyl-t-butyl ether (8 L; Van Waters). The precipitate is collected by filtration and washed with methyl-t-butyl ether (4 L). The solid is slurried with acetone (10 L; Batron) and hexanes (10 L; Mallinckrodt), then filtered and washed with hexanes (4 L). After drying in vacuo there is obtained 5.124 kg of α-[(dimethylamino)methylene]-β-oxo-2-thiophenepropane-nitrile (87% yield).
Quantity
4.3 kg
Type
reactant
Reaction Step One
Quantity
6.1 kg
Type
reactant
Reaction Step One
Quantity
12 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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